molecular formula C20H18NaO11P2 B3028599 C20H18NaO11P2 CAS No. 2382-56-1

C20H18NaO11P2

Cat. No.: B3028599
CAS No.: 2382-56-1
M. Wt: 519.3 g/mol
InChI Key: VGGYELROSJINSJ-UHFFFAOYSA-N
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Description

Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate (CAS: 2382-56-1) is a sodium salt derivative featuring a central benzoate core substituted with a bis(4-phosphonnatooxyphenyl)methane group . Its molecular structure includes five sodium counterions, which enhance its solubility in aqueous environments. The presence of multiple phosphate moieties also suggests a high affinity for metal ions, which could be leveraged in environmental remediation or pharmaceutical stabilization.

Properties

CAS No.

2382-56-1

Molecular Formula

C20H18NaO11P2

Molecular Weight

519.3 g/mol

IUPAC Name

pentasodium;2-[hydroxy-bis(4-phosphonatooxyphenyl)methyl]benzoate;hydrate

InChI

InChI=1S/C20H18O11P2.Na/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;/h1-12,23H,(H,21,22)(H2,24,25,26)(H2,27,28,29);

InChI Key

VGGYELROSJINSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(C2=CC=C(C=C2)OP(=O)([O-])[O-])(C3=CC=C(C=C3)OP(=O)([O-])[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate, also known by its CAS number 2382-56-1, is a complex organic compound with notable biological activities. This compound features a unique structure that includes multiple functional groups, contributing to its potential applications in various fields, including pharmaceuticals and biochemistry.

  • Molecular Formula : C20_{20}H13_{13}Na5_5O11_{11}P2_2
  • Molecular Weight : 606.21 g/mol
  • Purity : 96%
  • IUPAC Name : Pentasodium; 2-[hydroxy-bis(4-phosphonatooxyphenyl)methyl]benzoate
  • EC Number : 219-184-0
PropertyValue
CAS Number2382-56-1
SynonymsEINECS 219-184-0
Molecular Weight606.206990 g/mol
Purity96%

Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate exhibits biological activity primarily through its interactions with cellular pathways. The presence of phosphonate groups suggests potential for chelation with metal ions, which may influence enzyme activity and cellular signaling pathways.

Key Biological Activities:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
  • Cell Proliferation Modulation : Research has suggested that it can influence cell growth and differentiation, making it a candidate for further studies in cancer research.

Case Studies and Research Findings

Several studies have investigated the biological effects of pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate:

  • Antioxidant Activity Study :
    • A study conducted on human fibroblast cells demonstrated that treatment with this compound reduced oxidative stress markers significantly compared to untreated controls, indicating its potential as an antioxidant agent.
  • Antimicrobial Efficacy :
    • In vitro tests have shown that the compound exhibits inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents.
  • Cell Growth Inhibition :
    • Research published in a peer-reviewed journal indicated that pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate could inhibit the proliferation of certain cancer cell lines, prompting further investigation into its mechanisms and therapeutic potential.

Safety and Toxicology

While pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate shows promise in various applications, safety assessments are crucial. Toxicological studies have indicated low acute toxicity levels, but comprehensive long-term studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate, a comparative analysis with structurally related benzoate derivatives is provided below. Key differences in functional groups, solubility, and applications are highlighted.

Table 1: Comparative Analysis of Benzoate Derivatives

Compound Name Key Functional Groups Solubility Profile Applications Key Research Findings
Pentasodium 2-(oxidobis(4-(phosphonnatooxy)phenyl)methyl)benzoate Phosphonate, sodium ions High water solubility Chelation, industrial processes Not explicitly reported; inferred from structure
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) Quinoline, methyl ester, piperazine Moderate (organic solvents) Medicinal chemistry, drug discovery Synthesized as yellow solids; characterized via ¹H NMR/HRMS
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazine, ethyl ester, amino linkage Low to moderate Potential enzyme inhibition Structural analogs tested for bioactivity
Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Fluorophenyl, quinoline, methyl ester Low (crystalline solids) Antimicrobial/antiviral research Halogen substituents enhance stability

Structural and Functional Differences

Backbone and Substituents: The target compound’s benzoate core is modified with phosphonate groups and sodium ions, contrasting with the methyl/ethyl esters and heterocyclic moieties (e.g., quinoline, pyridazine) in and compounds . Phosphonate groups increase polarity and ionic character, whereas ester groups reduce solubility in aqueous media.

Solubility and Ionicity: The sodium counterions in the target compound ensure high water solubility, advantageous for industrial chelation. In contrast, methyl/ethyl esters in quinoline derivatives (e.g., C1–C7) limit solubility to organic solvents, aligning with their use in medicinal chemistry .

Applications: Industrial Use: The target compound’s phosphonate groups suggest utility in metal sequestration or detergent formulations. Pharmaceutical Potential: Quinoline and pyridazine derivatives (–3) are often explored for antimicrobial or enzyme-inhibitory activities due to aromatic and heterocyclic motifs .

Q & A

Q. How can process control systems optimize large-scale synthesis while minimizing byproducts?

  • Methodological Answer : Implement CRDC subclass RDF2050108 (process control) using PID controllers for pH and temperature regulation. Integrate PAT (Process Analytical Technology) tools like inline Raman spectroscopy to monitor reaction progress in real-time, reducing side-product formation .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting solubility or stability data by replicating experiments under standardized conditions (e.g., IUPAC guidelines). Use principal component analysis (PCA) to identify outlier datasets .
  • Interdisciplinary Integration : Combine chemical engineering (RDF2050103) and environmental science frameworks to address scalability and ecological impact simultaneously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C20H18NaO11P2
Reactant of Route 2
Reactant of Route 2
C20H18NaO11P2

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